Cyclanilide

Vue d'ensemble

Description

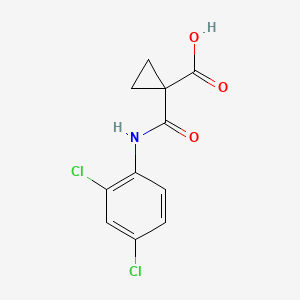

Cyclanilide is a plant growth regulator primarily used in agriculture. It is known for its ability to induce lateral bud outgrowth and is commonly used in cotton cultivation to control growth and enhance defoliation. This compound is a monocarboxylic acid that is cyclopropanecarboxylic acid substituted by a 3,5-dichlorophenylcarbamoyl group at position 1 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclanilide can be synthesized through various chemical reactions. One common method involves the reaction of cyclopropanecarboxylic acid with 3,5-dichlorophenyl isocyanate. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dichloroethane .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solid-phase extraction and high-performance liquid chromatography for purification .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclanilide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce a variety of substituted this compound derivatives .

Applications De Recherche Scientifique

Enhancing Crop Yield

Cyclanilide has been extensively studied for its role in increasing crop yields through improved branching and flowering. For instance, studies have shown that applying this compound can significantly increase lateral branching in apple and pear trees, leading to higher fruit production . The application rates and timing are crucial for maximizing its efficacy.

| Crop Type | Application Rate (g/ha) | Effects on Growth |

|---|---|---|

| Apple | 50-100 | Increased lateral branching |

| Pear | 50-100 | Enhanced flower formation |

| Cotton | 25-50 | Improved leaf abscission under low temps |

Impact on Hormonal Pathways

This compound's interaction with plant hormones has been documented in several studies. It has been shown to upregulate genes associated with cytokinin signaling pathways while downregulating those related to abscisic acid responses . This dual action supports better growth under varying environmental conditions.

Environmental Impact and Safety

While this compound is effective in promoting plant growth, its environmental impact has been a subject of scrutiny. Studies indicate that this compound can be toxic to non-target plants if not applied correctly . However, regulatory assessments suggest that when used according to guidelines, the risks associated with this compound are minimal.

Toxicity Studies

Research has shown that this compound exhibits low mammalian toxicity but may pose reproductive risks at high exposure levels . The compound is categorized as "Not Likely" to be carcinogenic based on extensive testing across multiple species .

Lateral Bud Outgrowth in Apples

A study conducted on apple trees demonstrated that this compound significantly increased the number of lateral buds that developed into shoots compared to untreated controls. This study involved varying application rates and observed a direct correlation between dosage and shoot proliferation .

Cotton Leaf Abscission

In another case study focusing on cotton plants, researchers found that this compound application influenced leaf abscission rates during cooler temperatures. The study highlighted how combining this compound with other growth regulators could enhance the expression of jasmonate-related genes, which are crucial for plant stress responses .

Mécanisme D'action

Cyclanilide exerts its effects by modulating hormone pathways in plants. It primarily affects cytokinin biosynthesis and signaling, leading to increased levels of zeatin riboside and decreased levels of abscisic acid. This hormonal modulation results in the stimulation of lateral bud growth. This compound also interacts with auxin transport and signaling, inhibiting polar auxin transport and affecting various auxin-regulated processes .

Comparaison Avec Des Composés Similaires

Cyclanilide is unique in its ability to promote lateral bud growth and enhance defoliation. Similar compounds include:

Naphthaleneacetic acid (NAA): Another plant growth regulator that affects auxin transport.

Thidiazuron (TDZ): Used in combination with this compound to improve defoliation efficiency at low temperatures.

Mepiquat chloride: Often used with this compound to suppress vegetative growth.

This compound stands out due to its specific effects on cytokinin and auxin pathways, making it a valuable tool in both agricultural and scientific research.

Activité Biologique

Cyclanilide is a synthetic plant growth regulator primarily used in agriculture, particularly in cotton cultivation. Its biological activity is linked to its ability to modulate plant hormones, influencing growth patterns, bud outgrowth, and overall plant health. This article synthesizes various research findings on the biological activity of this compound, including its effects on plant physiology, toxicity assessments, and environmental impact.

Hormonal Modulation

This compound has been shown to significantly affect plant hormone levels, particularly cytokinins and abscisic acid (ABA). A study indicated that this compound treatment led to a two-fold increase in zeatin riboside (ZR) levels and a decrease in ABA levels over time. Specifically, after 168 hours of treatment, ZR levels were markedly elevated while ABA levels decreased by approximately 50% compared to control groups .

Table 1: Hormonal Changes Induced by this compound

| Hormone | Control Level (ng/g) | This compound Level (ng/g) | Change (%) |

|---|---|---|---|

| Zeatin Riboside | 28 | 56 | +100 |

| Abscisic Acid | 28 | 14 | -50 |

| Indole-3-Acetic Acid (IAA) | 28 | 22 | -21 |

Impact on Bud Outgrowth

Research has demonstrated that this compound promotes lateral bud outgrowth by reprogramming the axillary bud transcriptome. This effect is mediated through the modulation of several phytohormones and gene expression related to bud development. Specifically, the expression of the gene BRC1, which inhibits bud outgrowth, was found to be downregulated following treatment with this compound .

Case Studies on Efficacy

- Cotton Growth Regulation : In field trials, this compound was applied at various growth stages of cotton plants. The results showed enhanced vegetative growth and improved yield due to better bud development and reduced premature leaf abscission .

- Temperature Stress Response : A study examined the effects of this compound combined with thidiazuron under low-temperature conditions (15°C). The combination treatment improved leaf retention and growth metrics compared to untreated controls, suggesting potential applications in stress mitigation .

Carcinogenicity and Safety Assessments

According to evaluations by the U.S. Environmental Protection Agency (EPA), this compound has been classified as "Not Likely" to be carcinogenic based on various studies conducted on laboratory animals. The lowest observed effect level (LOEL) was determined to be 168 mg/kg/day for males and 206 mg/kg/day for females due to decreased weight gain .

Table 2: Toxicological Data Summary

| Endpoint | Value |

|---|---|

| LOEL | 168 mg/kg/day (males) |

| 206 mg/kg/day (females) | |

| Reference Dose (RfD) | 0.007 mg/kg/day |

| Acute MOE (General Pop.) | >11,000 |

Ecotoxicology

This compound exhibits minimal toxicity towards non-target organisms such as birds, fish, and beneficial insects like honey bees. Its environmental fate includes aerobic microbial degradation into less harmful compounds, indicating a lower risk of bioaccumulation in aquatic ecosystems .

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c12-6-1-2-8(7(13)5-6)14-9(15)11(3-4-11)10(16)17/h1-2,5H,3-4H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWWLNJJJCTFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032600 | |

| Record name | Cyclanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with no characteristic odor; [Reference #1] | |

| Record name | Cyclanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Low solubility in water, soluble in organic solvents., Solubility (g/100 ml): acetone 5.29; acetonitrile 0.50; dichloromethane 0.17; ethylacetate 3.18; hexane <0.0001; methanol 5.91; 1-octanol 6.72; 2-propanol 6.82. | |

| Record name | CYCLANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4691 - 1.482 g/ml @ 20 °C | |

| Record name | CYCLANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Cyclanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Powdery solid | |

CAS No. |

113136-77-9 | |

| Record name | Cyclanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113136-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclanilide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113136779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichlorophenylcarbamoyl)cyclopropancarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 1-[[(2,4-dichlorophenyl)amino]carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5WZ0SSS5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

195.5 °C | |

| Record name | CYCLANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.